Human GlyT1c Inhibitory Potency Compared with Clinically Advanced GlyT1 Inhibitors
methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate inhibits recombinant human GlyT1c expressed in HEK293 cells with an IC₅₀ of 4 nM, placing it among the most potent GlyT1 inhibitors reported [REFS‑1]. This potency is 5–6‑fold greater than that of bitopertin (RG1678), which inhibits glycine uptake in cells expressing hGlyT1b with an IC₅₀ of 25 ± 2 nM under comparable assay conditions [REFS‑2]. The potency also compares favorably with LY2365109 (IC₅₀ 15.8 nM) and ASP2535 (IC₅₀ 92 nM, rat GlyT1), though ALX‑5407 (IC₅₀ 3 nM) remains numerically more potent [REFS‑3][REFS‑4][REFS‑5].
| Evidence Dimension | Inhibitory potency at human GlyT1 (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4 nM (recombinant human GlyT1c, HEK293 cells, [¹⁴C]glycine uptake, 2 h) |
| Comparator Or Baseline | Bitopertin IC₅₀ = 25 ± 2 nM (hGlyT1b, CHO cells, [³H]glycine uptake); ALX‑5407 IC₅₀ = 3 nM; LY2365109 IC₅₀ = 15.8 nM; ASP2535 IC₅₀ = 92 nM (rGlyT1) |
| Quantified Difference | Target compound is 5–6‑fold more potent than bitopertin; 3.9‑fold more potent than LY2365109; 23‑fold more potent than ASP2535 |
| Conditions | Recombinant human GlyT1c in HEK293 cells; [¹⁴C]glycine uptake; 2 h incubation; microbeta scintillation counting (BindingDB/ChEMBL curated data) |
Why This Matters
Higher GlyT1 potency at the human isoform may translate to greater NMDA receptor potentiation at lower doses, which is a critical consideration when selecting a tool compound for in vitro or in vivo cognitive pharmacology studies.
- [1] BindingDB BDBM50457704; ChEMBL4202565. Affinity Data: IC₅₀ = 4 nM for human GlyT1c (HEK293). Dart Neuroscience curation. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50457704 View Source
- [2] Pinard, E.; et al. Bitopertin (RG1678). J. Med. Chem. 2010, 53 (15), 5532–5548. IC₅₀ = 25 ± 2 nM for hGlyT1b (CHO cells). View Source
- [3] Atkinson, B. N.; et al. ALX‑5407: IC₅₀ = 3 nM for hGlyT1. Mol. Pharmacol. 2001, 60 (6), 1414–1420. View Source
